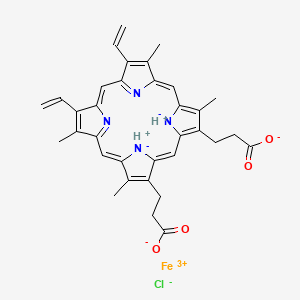
1,4,5,8-Tetramethylhemin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetramethylhemin, also known as this compound, is a useful research compound. Its molecular formula is C34H32ClFeN4O4 and its molecular weight is 651.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
1,4,5,8-Tetramethylhemin is characterized by the presence of four methyl groups at the meso positions of the heme structure. This modification enhances its steric bulk compared to natural heme forms, influencing its biochemical interactions and properties.
Myoglobin Reconstitution
One of the primary applications of this compound is in the reconstitution of myoglobin (Mb). Research has demonstrated that this compound can replace native heme in myoglobin without significantly altering its oxygen-binding properties. Studies indicate that when reconstituted with this compound, myoglobin exhibits normal oxygen affinity and can facilitate studies on heme-globin interactions under varied conditions .
Heme Rotation Studies
The dynamic motion of heme within globin proteins is critical for understanding their function. Proton NMR spectroscopy has been employed to analyze the rotation rates of hemes within myoglobin reconstituted with this compound. The findings reveal that this bulky heme influences the rotational dynamics significantly compared to smaller hemes. The thermodynamic parameters obtained from these studies suggest that the introduction of this compound enhances the mobility of the heme within the protein matrix .
NMR Spectroscopy
Proton NMR studies have provided insights into the interactions between this compound and myoglobin. The unique spectral signatures observed indicate significant changes in the electronic environment of the heme upon incorporation into the protein. These changes are attributed to alterations in heme-globin contacts due to steric hindrance introduced by the methyl groups .
UV-Vis Spectroscopy
The electronic absorption spectra of myoglobin reconstituted with this compound show distinct features that differ from those of native myoglobin. This allows researchers to utilize UV-Vis spectroscopy to monitor binding events and conformational changes in real-time during biochemical experiments .
Therapeutic Potential
While primarily used in biochemical research, there is growing interest in exploring the therapeutic applications of this compound and similar compounds:
Drug Development
The unique properties of this compound may also serve as a scaffold for developing new drugs targeting hemoproteins involved in various diseases. Its ability to modulate protein interactions makes it a candidate for further exploration in drug design aimed at conditions like ischemia or neurodegenerative diseases where hemoprotein function is compromised .
Eigenschaften
CAS-Nummer |
70697-39-1 |
|---|---|
Molekularformel |
C34H32ClFeN4O4 |
Molekulargewicht |
651.9 g/mol |
IUPAC-Name |
3-[18-(2-carboxylatoethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride |
InChI |
InChI=1S/C34H34N4O4.ClH.Fe/c1-7-21-17(3)25-13-27-19(5)23(9-11-33(39)40)31(37-27)16-32-24(10-12-34(41)42)20(6)28(38-32)14-26-18(4)22(8-2)30(36-26)15-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |
InChI-Schlüssel |
KGLULXCIGGUJNA-UHFFFAOYSA-K |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C=C)C)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Fe+3] |
Kanonische SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C=C)C)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Fe+3] |
Synonyme |
1,4,5,8-tetramethylhemin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















